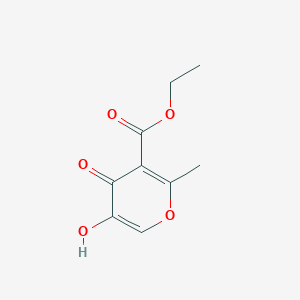![molecular formula C7H12O3 B11765247 (Hexahydrofuro[2,3-b]furan-3-yl)methanol](/img/structure/B11765247.png)
(Hexahydrofuro[2,3-b]furan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hexahydrofuro[2,3-b]furan-3-yl)methanol is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol It is a derivative of furan, a heterocyclic organic compound, and is characterized by its unique hexahydrofurofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (Hexahydrofuro[2,3-b]furan-3-yl)methanol involves several synthetic routes. One notable method includes the cyclization of ((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)methanol with aldehydes to yield hexahydrofuro[3,4-b]furan-4-ol and its dimer . Another method involves reacting a compound of formula VII with a halogenating agent to obtain a compound of formula VI, followed by dehalogenation and cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: (Hexahydrofuro[2,3-b]furan-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as boron trifluoride etherate . Reaction conditions often involve controlled temperatures, solvents like tetrahydrofuran, and specific pH levels to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
(Hexahydrofuro[2,3-b]furan-3-yl)methanol has a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of complex molecules and as a building block for various organic compounds . In biology and medicine, it is used in the development of protease inhibitors, particularly for HIV treatment . Additionally, its unique structure makes it valuable in the study of heterocyclic compounds and their reactivity .
Mechanism of Action
The mechanism of action of (Hexahydrofuro[2,3-b]furan-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in the context of HIV protease inhibitors, the compound binds to the active site of the protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound’s structure allows it to fit precisely into the enzyme’s active site, blocking its activity effectively.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (Hexahydrofuro[2,3-b]furan-3-yl)methanol include other furan derivatives such as hexahydrofuro[3,4-b]furan-4-ol and its bis-derivatives . These compounds share structural similarities but differ in their specific functional groups and reactivity.
Uniqueness: What sets this compound apart is its unique hexahydrofurofuran structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and the study of heterocyclic chemistry .
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ylmethanol |
InChI |
InChI=1S/C7H12O3/c8-3-5-4-10-7-6(5)1-2-9-7/h5-8H,1-4H2 |
InChI Key |
VIPNFGUCYLRZOX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1C(CO2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11765166.png)
![[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate](/img/structure/B11765178.png)
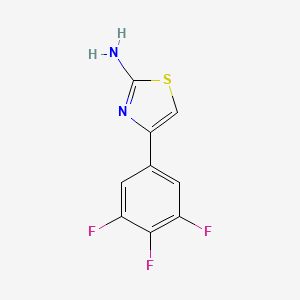


![3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B11765201.png)
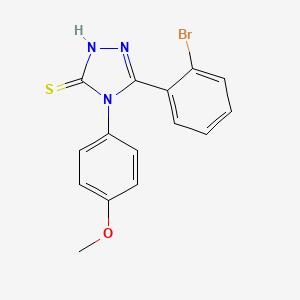
![Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate](/img/structure/B11765206.png)
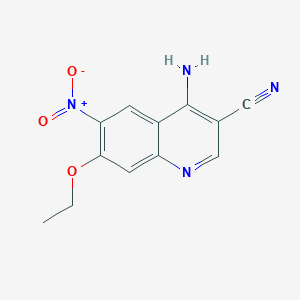
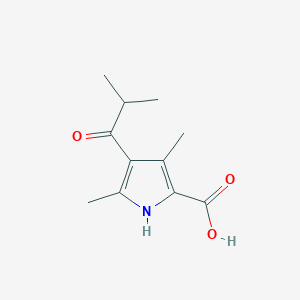
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B11765225.png)

![N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide](/img/structure/B11765239.png)
